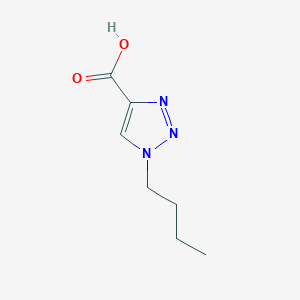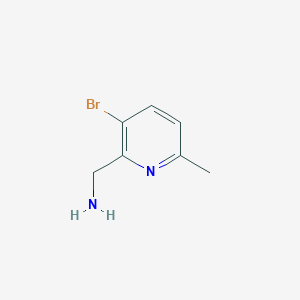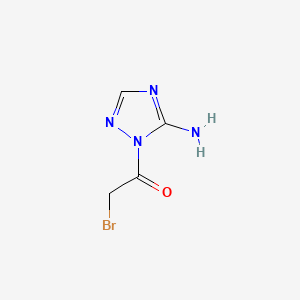
1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are of significant interest in various scientific fields, including chemistry, biology, and medicine. The 1,2,4-triazole ring is a crucial structural component in many pharmaceuticals, pesticides, and functional materials .
Méthodes De Préparation
The synthesis of 1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one typically involves the amidoalkylation of 3-amino-1,2,4-triazole. This reaction is carried out in the presence of triethylamine and N-(1,2,2,2-tetrachloroethyl)carboxamides in 1,4-dioxane. The reaction selectively occurs at the endocyclic nitrogen atom N-1, leading to the formation of the desired compound . The reaction products are usually isolated in high yields and characterized using techniques such as 1H NMR and 13C NMR spectroscopy .
Analyse Des Réactions Chimiques
1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states and reduced forms.
Amidoalkylation: As mentioned earlier, the compound can be synthesized through amidoalkylation reactions involving 3-amino-1,2,4-triazole.
Common reagents used in these reactions include triethylamine, 1,4-dioxane, and N-(1,2,2,2-tetrachloroethyl)carboxamides . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring is known to interact with various enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one can be compared with other similar compounds, such as:
N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides: These compounds are synthesized through similar amidoalkylation reactions and have similar biological activities.
3-amino-1,2,4-triazole derivatives: These compounds share the 1,2,4-triazole ring structure and exhibit similar biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C4H5BrN4O |
|---|---|
Poids moléculaire |
205.01 g/mol |
Nom IUPAC |
1-(5-amino-1,2,4-triazol-1-yl)-2-bromoethanone |
InChI |
InChI=1S/C4H5BrN4O/c5-1-3(10)9-4(6)7-2-8-9/h2H,1H2,(H2,6,7,8) |
Clé InChI |
YESDTKNUXRVMLW-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C(=N1)N)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


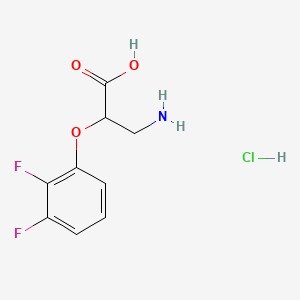
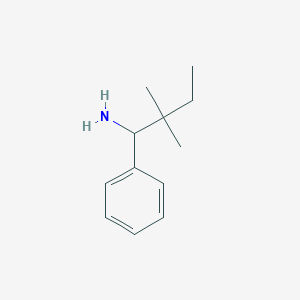
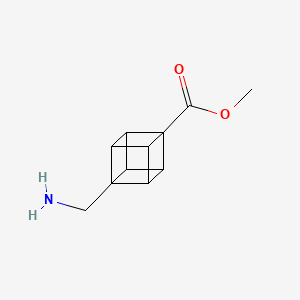
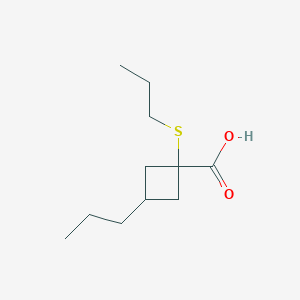
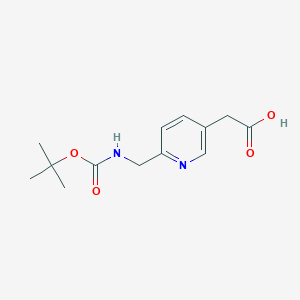
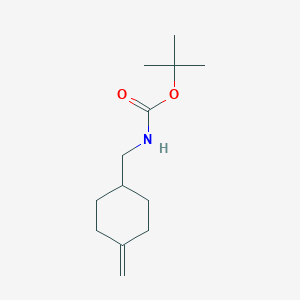
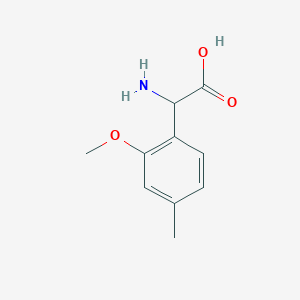
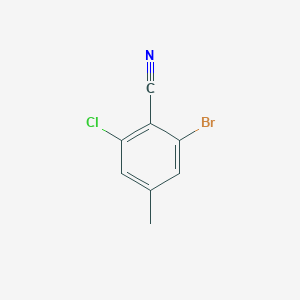
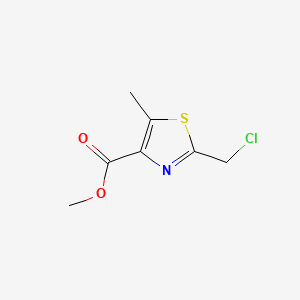
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B13564356.png)
